TDI-10229 is a novel compound that has garnered attention due to its role as a potent inhibitor of soluble adenylyl cyclase, an enzyme implicated in various intracellular signaling pathways. This compound was developed through structure-based drug design, leveraging extensive structural information from X-ray crystallography. TDI-10229 exhibits significant inhibitory potency, with an in vitro half-maximal inhibitory concentration (IC50) of approximately 92 nanomolar for cellular assays and 160 nanomolar for purified human soluble adenylyl cyclase protein . Its selectivity and pharmacokinetic properties make it a promising candidate for further therapeutic exploration.
TDI-10229 is classified as a small molecule inhibitor. Its primary target is soluble adenylyl cyclase, which plays a crucial role in the conversion of adenosine triphosphate to cyclic adenosine monophosphate, a key signaling molecule in various physiological processes.
The synthesis of TDI-10229 involved several key steps that utilized advanced organic chemistry techniques. The process began with the preparation of pyrazole derivatives, which were subsequently modified through substitution reactions to enhance their binding affinity for soluble adenylyl cyclase.
The molecular structure of TDI-10229 features a pyrazole ring with methyl substitutions at the 1 and 5 positions. This specific arrangement contributes to its binding affinity for soluble adenylyl cyclase by optimizing interactions within the enzyme's active site .
TDI-10229 primarily functions as an inhibitor through competitive inhibition of soluble adenylyl cyclase. The binding of TDI-10229 to the enzyme prevents substrate access, thereby inhibiting the production of cyclic adenosine monophosphate.
TDI-10229 exerts its pharmacological effects by selectively inhibiting soluble adenylyl cyclase activity. This inhibition disrupts the normal signaling pathways mediated by cyclic adenosine monophosphate, which can lead to various physiological outcomes depending on the context of use.
TDI-10229 has potential applications in various scientific fields:
Soluble adenylyl cyclase represents a fundamental source of the ubiquitous second messenger cyclic adenosine monophosphate within eukaryotic cells. Unlike its transmembrane counterparts, soluble adenylyl cyclase activity is directly modulated by fluctuations in intracellular bicarbonate ions (HCO₃⁻), carbon dioxide (CO₂), and calcium ions (Ca²⁺), positioning it as a critical sensor for metabolic and environmental changes [3] [8]. This direct regulation enables soluble adenylyl cyclase to govern spatially distinct cyclic adenosine monophosphate microdomains within subcellular compartments such as the cytoplasm, nucleus, mitochondria, and cilia. Through compartmentalized cyclic adenosine monophosphate production, soluble adenylyl cyclase regulates diverse physiological functions including sperm motility and capacitation necessary for fertilization, mitochondrial energy production via oxidative phosphorylation, cellular pH homeostasis, ciliary beat frequency in airways, glucose-stimulated insulin secretion, and intraocular pressure regulation [3] [4]. The broad functional spectrum underscores soluble adenylyl cyclase’s pivotal role in integrating metabolic signals into adaptive cellular responses.
Structurally and functionally, soluble adenylyl cyclase is distinct from the nine mammalian transmembrane adenylyl cyclase isoforms. Soluble adenylyl cyclase, encoded by the ADCY10 gene, exists as multiple splice variants predominantly featuring two catalytic domains (C1 and C2) and lacks transmembrane helices, resulting in its cytosolic and organellar localization [3]. This contrasts sharply with transmembrane adenylyl cyclases, which are tethered to the plasma membrane and activated by heterotrimeric G proteins downstream of hormonal or neurotransmitter stimuli. Biochemically, soluble adenylyl cyclase is uniquely stimulated by bicarbonate ions and calcium, while remaining insensitive to classical transmembrane adenylyl cyclase modulators like forskolin or G protein subunits [8]. Furthermore, soluble adenylyl cyclase exhibits a lower Michaelis constant (Km) for its substrate adenosine triphosphate (~1 mM) compared to transmembrane adenylyl cyclases (~0.1 mM), enabling it to respond to physiological fluctuations in cellular adenosine triphosphate levels [3]. This structural and regulatory divergence establishes soluble adenylyl cyclase as a pharmacologically independent target from transmembrane adenylyl cyclases.
The therapeutic potential of soluble adenylyl cyclase inhibition is strongly supported by genetic and pharmacological evidence. ADCY10 knockout mice exhibit male infertility due to impaired sperm motility and capacitation but display remarkably few other phenotypic abnormalities, suggesting a favorable safety profile for targeted inhibition [2] [3]. Human validation comes from two adult males harboring an ADCY10 frameshift mutation who presented with infertility but were otherwise healthy [4]. Beyond reproduction, soluble adenylyl cyclase dysregulation is implicated in pathologies including psoriasis, inflammation, metabolic disorders, and elevated intraocular pressure [3] [6]. Consequently, soluble adenylyl cyclase inhibitors offer promise as non-hormonal, on-demand contraceptives and as therapeutics for inflammatory skin diseases, ocular hypertension, and potentially other conditions driven by aberrant soluble adenylyl cyclase signaling. The restricted phenotypic impact of genetic ablation further indicates that pharmacological inhibition may achieve therapeutic effects with minimal off-target consequences.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: